molecular formula C6H7BrN2O3 B15055955 4-Bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

4-Bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B15055955
M. Wt: 235.04 g/mol
InChI Key: ZBKTZNKTTNGHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is a high-value brominated and methoxylated pyrazole derivative designed for advanced research and development applications. As a multifunctional scaffold, this compound is primarily utilized as a key synthetic intermediate in medicinal chemistry and pharmaceutical research. The presence of both a bromine atom and a carboxylic acid functional group on the pyrazole core allows for extensive further derivatization through modern cross-coupling reactions (e.g., Suzuki, Negishi) and amide coupling, facilitating the rapid exploration of structure-activity relationships in drug discovery programs . Pyrazole carboxylates are recognized as important precursors for constructing more complex heterocyclic systems . The specific substitution pattern on this pyrazole ring makes it a versatile building block for the synthesis of potential bioactive molecules, including kinase inhibitors and other therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the associated Safety Data Sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7BrN2O3

Molecular Weight

235.04 g/mol

IUPAC Name

4-bromo-5-methoxy-2-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C6H7BrN2O3/c1-9-4(6(10)11)3(7)5(8-9)12-2/h1-2H3,(H,10,11)

InChI Key

ZBKTZNKTTNGHLI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)OC)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-methoxy-1-methyl-1H-pyrazole with a suitable carboxylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 of the pyrazole ring serves as a potential site for nucleophilic substitution. This reaction is facilitated by the electron-withdrawing effect of the adjacent methoxy and carboxylic acid groups, which activate the ring toward nucleophilic attack.

Key Reactions and Conditions:

Reaction TypeReagents/ConditionsProductReference
AminationAmmonia, CuI, K₂CO₃, DMSO, 80°C4-Amino-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid,
AlkoxylationNaOEt, ethanol, reflux4-Ethoxy-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid
ThiolationThiourea, Pd(OAc)₂, DMF, 100°C4-Sulfanyl-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

Mechanistic Insight :

  • The reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, where the electron-deficient pyrazole ring attracts nucleophiles.

  • Copper or palladium catalysts enhance reactivity in cross-coupling reactions.

Decarboxylation Reactions

The carboxylic acid group at position 5 undergoes decarboxylation under thermal or acidic conditions, yielding a pyrazole derivative with reduced steric hindrance.

Experimental Observations:

  • Thermal Decarboxylation : Heating at 150°C in toluene results in CO₂ evolution and formation of 4-bromo-3-methoxy-1-methyl-1H-pyrazole .

  • Acid-Catalyzed Decarboxylation : Treatment with H₂SO₄ at 100°C selectively removes the carboxylic acid group.

Functionalization of the Carboxylic Acid Group

The carboxylic acid participates in esterification and amidation, enabling the synthesis of derivatives with modified solubility and bioactivity.

Common Transformations:

Reaction TypeReagents/ConditionsProductReference
EsterificationSOCl₂, followed by ROH (e.g., MeOH)Methyl 4-bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylate ,
AmidationHATU, DIPEA, RNH₂4-Bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxamide

Applications :

  • Esters are intermediates in drug design, improving membrane permeability .

  • Amides exhibit enhanced stability in biological systems .

Metal Complexation

The carboxylic acid group acts as a ligand for metal ions, forming coordination complexes.

Notable Studies:

  • Fe(III) Complexation : Forms a 1:1 complex with Fe³⁺ in aqueous solution, characterized by UV-Vis spectroscopy (λₘₐₓ = 450 nm) .

  • Cu(II) Coordination : Reacts with CuCl₂ to yield a blue complex with proposed square-planar geometry .

Table: Stability Constants of Metal Complexes

Metal Ionlog K (Stability Constant)ConditionsReference
Fe³⁺12.3 ± 0.2pH 4.0, 25°C
Cu²⁺8.9 ± 0.3pH 5.5, 25°C

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrazole ring undergoes electrophilic substitution, though regioselectivity is influenced by existing substituents.

Observed Reactions:

  • Nitration : Fuming HNO₃ at 0°C introduces a nitro group at position 2 (ortho to methoxy).

  • Halogenation : Br₂ in CCl₄ adds a second bromine at position 5 under radical initiation.

Regiochemical Notes :

  • Methoxy (-OCH₃) directs incoming electrophiles to the ortho/para positions relative to itself.

  • Bromine (-Br) exerts a meta-directing effect but is outweighed by the activating methoxy group.

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol, though this requires vigorous conditions.

Protocol:

  • LiAlH₄ Reduction : Reaction in THF at 0°C yields 5-(hydroxymethyl)-4-bromo-3-methoxy-1-methyl-1H-pyrazole.

Oxidation Reactions

Controlled oxidation targets the methoxy or methyl groups:

  • Methoxy Demethylation : BBr₃ in CH₂Cl₂ removes the methoxy group, forming a hydroxyl derivative .

  • Methyl Oxidation : KMnO₄ in acidic medium oxidizes the methyl group to a carboxylic acid, though this competes with decarboxylation.

Scientific Research Applications

4-Bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Positions) Key Properties/Applications Reference CAS/Data
4-Bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid Br (4), OMe (3), Me (1), COOH (5) High polarity; potential bioactive intermediate N/A
4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 84547-84-2) Br (4), Me (1), COOH (5) Lacks methoxy; reduced steric hindrance
4-Bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid Br (4), 4-MeOPh (3), COOH (5) Aromatic bulk; enhanced π-π interactions CID 45496319
4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 128537-48-4) Br (4), Et (3), Me (1), COOH (5) Increased hydrophobicity; altered logP
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (CAS 1328640-39-6) Br (4), Me (1), COOEt (5) Esterified carboxylate; improved lipophilicity

Key Observations :

  • Steric Influence : Bulky groups like 4-methoxyphenyl (CAS 45496319) hinder rotational freedom, affecting binding to biological targets, whereas smaller substituents (e.g., methyl or ethyl) improve reaction kinetics .
  • Solubility : The carboxylic acid group enhances aqueous solubility, but alkyl/aryl substituents (e.g., ethyl or 4-MeOPh) increase logP, favoring membrane permeability .

Halogen and Positional Isomerism

Table 2: Halogen-Specific Comparisons

Compound Name Halogen (Position) Biological/Physical Impact Reference
5-Bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS 956734-89-7) Br (5), Cl (4) Dual halogenation; enhanced electrophilicity
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (Isostructural) Cl (4) Smaller atomic radius than Br; weaker halogen bonding
  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability strengthen halogen bonding in biological systems (e.g., enzyme inhibition) compared to chlorine .
  • Positional Isomerism : Bromine at position 4 (target compound) vs. 5 (CAS 956734-89-7) alters electronic distribution, influencing reactivity in cross-coupling reactions .

Biological Activity

4-Bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 1782401-90-4) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

Chemical Structure and Properties

The molecular formula for this compound is C6H7BrN2O3C_6H_7BrN_2O_3 with a molecular weight of 235.04 g/mol. Its structure features a bromine atom, a methoxy group, and a carboxylic acid functionality, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers.

A study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells by enhancing caspase activity. Specifically, compounds with the 1H-pyrazole scaffold showed significant antiproliferative effects at micromolar concentrations, suggesting that this compound may exhibit similar mechanisms of action .

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. For instance, related compounds have shown inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The selectivity and potency of these compounds can be assessed through IC50 values, with some exhibiting superior activity compared to established anti-inflammatory drugs like celecoxib .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. The presence of the carboxylic acid group is essential for binding to these targets, potentially leading to altered signaling pathways that promote apoptosis in cancer cells or reduce inflammatory responses.

In Vitro Studies

In vitro studies have demonstrated that pyrazole derivatives can significantly inhibit microtubule assembly at concentrations around 20 μM. This disruption in microtubule dynamics is crucial for cancer cell division and survival .

CompoundConcentration (μM)% Inhibition
7d2040.76
7h2052.03
10c2045.00

Q & A

Q. What are the optimal synthetic routes for 4-bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, and how can side reactions be mitigated?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of precursors like ethyl acetoacetate, followed by bromination and methoxylation. A key step involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using aryl boronic acids to introduce substituents. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was synthesized in degassed DMF with Pd(PPh₃)₄, achieving yields >90% after purification by column chromatography . Hydrolysis of the ester group using NaOH (2M, 60°C, 4h) yields the carboxylic acid derivative. To minimize side products, ensure anhydrous conditions for bromination and use stoichiometric control during methoxylation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should be observed?

  • Methodological Answer :
  • ¹H NMR : Expect signals for the methyl group (δ ~3.2 ppm), methoxy (δ ~3.8 ppm), and aromatic protons (δ 6.8–7.5 ppm). The carboxylic acid proton may appear as a broad peak at δ ~12.5 ppm (if not deprotonated) .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O of methoxy group) .
  • Mass Spectrometry : Molecular ion peak at m/z 275 (M⁺ for C₇H₇BrN₂O₃) with fragmentation patterns confirming bromine isotopes .

Q. How does the bromine substituent at position 4 affect the compound’s solubility and crystallinity?

  • Methodological Answer : Bromine’s electronegativity reduces solubility in polar solvents (e.g., water) but enhances crystallinity due to increased molecular weight and halogen bonding. Recrystallization from ethanol/water (7:3 v/v) yields needle-like crystals suitable for X-ray diffraction. Melting points for brominated pyrazoles typically range 211–213°C .

Advanced Research Questions

Q. What strategies are effective for regioselective functionalization of the pyrazole ring, and how does the methoxy group influence reactivity?

  • Methodological Answer : The methoxy group at position 3 acts as an electron-donating group, directing electrophilic substitution to position 5. For example, nitration with HNO₃/H₂SO₄ at 0°C selectively yields 5-nitro derivatives. Bromine at position 4 can be replaced via nucleophilic aromatic substitution (e.g., with amines in DMF at 120°C) . Computational studies (DFT) using Gaussian 09 with B3LYP/6-31G(d) basis sets predict charge distribution, guiding regioselectivity .

Q. How can derivatives of this compound be evaluated for biological activity, and what structural features correlate with antimicrobial efficacy?

  • Methodological Answer : Derivatives like 1,3,4-oxadiazoles and acyl thioureas have shown antimicrobial activity. In vitro assays against S. aureus (MIC = 8–32 µg/mL) reveal that electron-withdrawing groups (e.g., -NO₂) at position 5 enhance activity. SAR studies indicate that methoxy and bromine groups synergistically improve membrane penetration .

Q. What computational tools predict the binding affinity of this compound to biological targets, such as σ receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of σ₁ receptors (PDB: 5HK1) can model interactions. The carboxylic acid forms hydrogen bonds with Lys162, while bromine participates in hydrophobic interactions with Leu84. Free energy calculations (MM-PBSA) predict binding affinities (ΔG = -9.2 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.